molecular formula C14H13N5O2 B13087252 Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13087252
M. Wt: 283.29 g/mol
InChI Key: XCBIDOKUYQPEQW-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives.

Chemical Reactions Analysis

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyridinyl or pyrrolo groups can be substituted with other functional groups using appropriate nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their specific substituents and target activities, highlighting the versatility and potential of this chemical class .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18)

InChI Key

XCBIDOKUYQPEQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

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